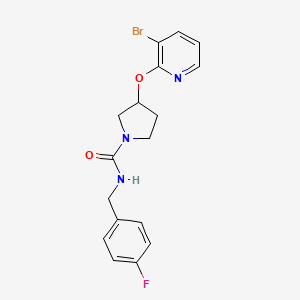

3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

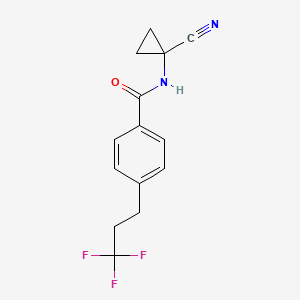

The synthesis of related compounds involves multi-component reactions, including the interaction between malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These methods highlight efficient synthetic pathways for creating complex molecules with potential biological activities (Jayarajan et al., 2019).

Molecular Structure Analysis

X-ray diffraction and NMR techniques are commonly used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of related compounds have been determined, revealing insights into the arrangement and interactions within the crystal lattice (Zugenmaier, 2013).

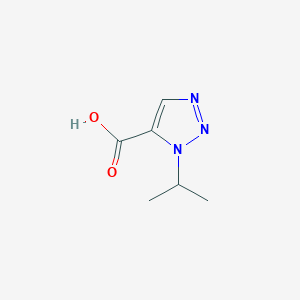

Chemical Reactions and Properties

Compounds within this family engage in various chemical reactions, including cyclization, bromination, and reactions with cyclic amines, to form products with potential insecticidal and fungicidal activities. These reactions highlight the chemical versatility and potential for targeted synthesis of compounds with desired properties (Zhu et al., 2014).

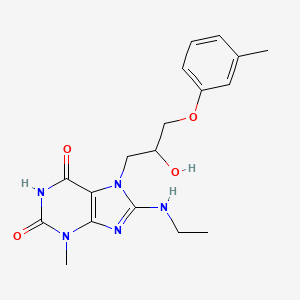

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are crucial for the application and processing of these compounds. The crystallographic analysis provides insight into the compound's arrangement in the solid state, contributing to understanding its stability, solubility, and potential for formulation (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for the compound's application in chemical syntheses and potential medicinal applications. Studies on similar compounds demonstrate methodologies for enhancing specific chemical properties, such as analgesic properties, through structural modification (Ukrainets et al., 2015).

Scientific Research Applications

Synthesis and Characterization

- 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is synthesized through multi-component reactions, employing techniques like FT-IR, NMR, and X-ray diffraction for characterization. Such compounds have been investigated computationally, revealing insights into their molecular structures and properties (Jayarajan et al., 2019).

Potential Anticancer Activity

- Molecular docking studies suggest that derivatives of 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide exhibit interactions near the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Antimicrobial Properties

- Certain derivatives have shown antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging significantly, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).

Role in Analgesic Properties

- Chemical modifications of the pyridine moiety in molecules like 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide have been explored to enhance their analgesic properties, indicating potential use in pain management (Ukrainets et al., 2015).

Contribution to Nucleotide Synthesis

- The compound serves as an intermediate in the synthesis of other important molecules, which can be used in the development of drugs targeting HIV-1 integrase inhibitors, demonstrating its significance in antiviral research (Boros et al., 2007).

Implications in Neuropharmacology

- The compound's derivatives have been explored for their effects on Orexin receptors, which are implicated in feeding, arousal, and stress, indicating potential applications in treating disorders related to these systems (Piccoli et al., 2012).

properties

IUPAC Name |

3-(3-bromopyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrFN3O2/c18-15-2-1-8-20-16(15)24-14-7-9-22(11-14)17(23)21-10-12-3-5-13(19)6-4-12/h1-6,8,14H,7,9-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXECLQWVFVVCOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)

![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)

![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)

![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)